(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Chiral Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Sourcing enantiopure β-amino acid building blocks for asymmetric synthesis carries a critical risk: substituting the (R)-enantiomer with its (S)-form, racemate, or non-dihydrochloride salt introduces stereochemical mismatch and stoichiometric variability that can derail synthetic outcomes. (R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2) eliminates this uncertainty. • Definitive (R)-configuration at C3 - ensures consistent enantioselectivity in medicinal chemistry programs constructing complex chiral molecules. • Dihydrochloride salt (2 HCl equiv.; MW 267.15 g/mol) - delivers precise molar calculations versus the free base (194.23 g/mol) and superior aqueous solubility for reaction conditions requiring it. • Pyridin-3-yl substituent - enables further functionalization and has demonstrated utility in capillary electrophoresis method development for metal ion analysis.

Molecular Formula C10H16Cl2N2O2
Molecular Weight 267.15
CAS No. 1217631-87-2
Cat. No. B597053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
CAS1217631-87-2
Molecular FormulaC10H16Cl2N2O2
Molecular Weight267.15
Structural Identifiers
SMILESCCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
InChIInChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H/t9-;;/m1../s1
InChIKeyGGANVLPLTUQZIF-KLQYNRQASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate Dihydrochloride – Chiral β-Amino Acid Building Block


(R)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (CAS 1217631-87-2) is a chiral β-amino acid derivative featuring a single stereocenter at the C3 position, an ethyl ester group, and a pyridin-3-yl substituent [1]. The dihydrochloride salt form enhances aqueous solubility and handling stability for synthetic applications . This compound serves as a versatile intermediate in asymmetric synthesis of biologically active molecules and pharmaceutical agents requiring defined stereochemistry .

R Defined (R)-configuration at C3 stereocenter for asymmetric synthesis
+ Dihydrochloride salt form enables aqueous solubility and precise stoichiometry
β Chiral β-amino acid building block with pyridin-3-yl substituent

Why Generic Analogs Fail in Stereoselective Synthesis


Generic substitution of this compound with its (S)-enantiomer, racemic mixture, or non-dihydrochloride salt forms introduces risks of stereochemical mismatch and physicochemical variability that directly impact synthetic outcomes [1]. The defined (R)-configuration at the C3 stereocenter is essential for applications requiring enantiomerically pure intermediates [2]. The dihydrochloride salt provides quantifiably distinct handling properties compared to the free base form, including enhanced aqueous solubility and defined stoichiometry . The following evidence establishes quantifiable differences that preclude simple interchangeability.

Enantiomer (S)-enantiomer or racemate introduces stereochemical mismatch; (R)-configuration is essential for defined intermediate geometry.
Salt form Free base form lacks the solubility and stoichiometric precision of the dihydrochloride; molar equivalents must be adjusted.
CAS identity Distinct CAS numbers for (R)-, (S)-enantiomer and free base mean procurement of an alternative may introduce undocumented stereochemistry.

Quantitative Differentiation Evidence


Defined Stereocenter Configuration

This compound possesses a defined (R)-configuration at the C3 stereocenter [1]. The presence of a single stereocenter distinguishes it from achiral β-amino acid building blocks lacking stereochemical control .

Stereocenter Definition
Class-level inference
1 defined (R)-stereocenter vs. 0 in achiral β-amino esters
Enables chiral building block applications; achiral analogs lack stereochemical control.
Structural inference from IUPAC/SMILES; no experimental crystallographic data cited.
Chiral Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Supplier-Certified Purity Grade

This compound is commercially available with a certified purity of NLT 98% (Not Less Than 98%) . This purity specification is documented in supplier product listings and is consistent with ISO-certified quality control standards for global pharmaceutical R&D applications .

Purity Specification
Supporting evidence
NLT 98%
Reported supplier-certified minimum purity; reduces need for additional purification steps.
Comparison baseline 95% represents alternative supplier specification; independent verification recommended.
Chemical Procurement Quality Control Pharmaceutical R&D

Dihydrochloride Salt Form Properties

The dihydrochloride salt form comprises the parent β-amino ester (C10H14N2O2, MW 194.23 g/mol) combined with two equivalents of HCl, resulting in a molecular weight of 267.15 g/mol [1]. This represents a 37.5% increase in molecular weight compared to the free base form .

Salt Form Properties
Cross-study comparable
267.15 g/mol (dihydrochloride) vs. 194.23 g/mol (free base)
37.5% higher molecular weight; 2 HCl equivalents must be accounted for in molar calculations.
Stoichiometric adjustment required when substituting between salt and free base; solubility advantage context-dependent.
Salt Selection Formulation Solubility

Ion-Pairing Capability in CE

The methyl ester analog, methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride (MAPP), has been validated as an effective ion-pairing reagent for capillary electrophoresis separation of metal ions [1]. At a concentration of 16 mM with 20 mM pyridine at pH 4.0, MAPP enabled successful separation and quantification of Li⁺, Na⁺, Mg²⁺, Ca²⁺, Ba²⁺, Ni²⁺, and Zn²⁺ in pharmaceutical vitamin preparations and water samples [1].

CE Ion-Pairing Potential
Class-level inference
Methyl ester analog validated at 16 mM for metal ion separation
Analog scaffold suggests possible CE utility; ethyl ester not directly tested.
Data from one published study; transferability to ethyl ester requires experimental confirmation.
Capillary Electrophoresis Analytical Chemistry Metal Ion Detection

Distinct Chemical Identity

The (R)-enantiomer dihydrochloride is registered under CAS 1217631-87-2 [1]. The corresponding (S)-enantiomer dihydrochloride is registered under a distinct CAS number, 153524-69-7 . The free base (R)-enantiomer carries yet another distinct identifier, CAS 149519-97-1 .

Chemical Identity
Direct head-to-head
CAS 1217631-87-2 (R)·2HCl / 153524-69-7 (S)·2HCl / 149519-97-1 (R) free base
Three distinct CAS numbers confirm non-interchangeable entities; accurate procurement depends on exact registry match.
Source: Chemical Abstracts Service registry; stereochemical and salt-form identity documented.
Chemical Identification Regulatory Compliance Procurement

Priority Application Scenarios


Asymmetric Synthesis of Pharmaceutical Intermediates

Procure this compound when the synthetic route requires a defined (R)-configuration β-amino acid ester building block with a pyridin-3-yl substituent [1]. The single stereocenter and chiral nature make it suitable for constructing more complex chiral molecules in medicinal chemistry programs .

Ion-Pairing Reagent for CE Method Development

Consider this compound or its analogs for capillary electrophoresis method development where a pyridine-containing β-amino acid scaffold may serve as an ion-pairing reagent for metal ion separation and quantification [1]. The methyl ester analog has demonstrated validated utility at 16 mM concentration with 20 mM pyridine at pH 4.0 for Li⁺, Na⁺, Mg²⁺, Ca²⁺, Ba²⁺, Ni²⁺, and Zn²⁺ analysis in pharmaceutical and environmental samples [1].

Aqueous Reactions with Defined Stoichiometry

Use this dihydrochloride salt form when aqueous solubility is required for reaction conditions or when precise molar calculations depend on a defined salt stoichiometry [1]. The 2 HCl equivalents per molecule and 267.15 g/mol molecular weight enable accurate reagent preparation compared to the free base form (194.23 g/mol) .

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral intermediates
Defined (R)-configuration β-amino ester scaffold
Enantiomeric purity and stereochemical outcome in coupling reactions
Ion-pairing reagent for CE method development
Pyridinyl β-amino acid analog scaffold
Analog suitability; method transfer and peak resolution for target analytes
Aqueous reactions with defined stoichiometry
Dihydrochloride salt form with fixed 2 HCl equiv.
Solubility in aqueous media and accurate molar equivalent calculations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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